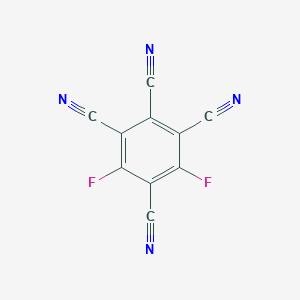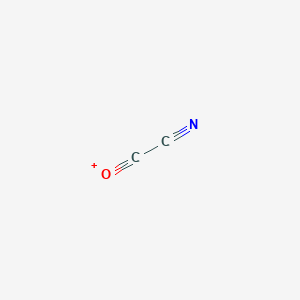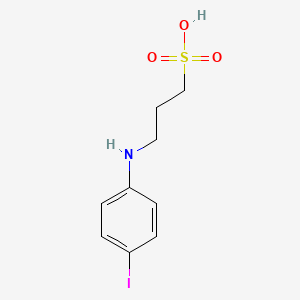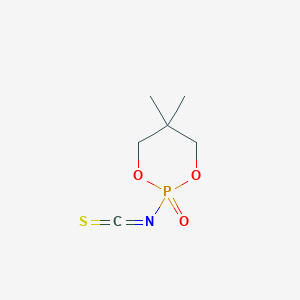![molecular formula C6H6OS4 B14289829 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- CAS No. 118148-18-8](/img/structure/B14289829.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolane rings fused to a dithiin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione intermediate, which can then be further modified . The reaction conditions often include the use of radical initiators such as azobis(isobutyronitrile) (AIBN) and solvents like ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- undergoes various types of chemical reactions, including:
Electrophilic Halogenation: This compound reacts with halogenating agents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and xenon difluoride (XeF2) to form halogenated derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes to form various derivatives.
Common Reagents and Conditions
Halogenating Agents: SO2Cl2, Cl2, XeF2
Radical Initiators: AIBN
Solvents: Ether
Major Products Formed
Monochloro, Dichloro, and Monofluoro Derivatives: Formed through electrophilic halogenation.
Cycloaddition Products: Formed through reactions with alkenes.
Aplicaciones Científicas De Investigación
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- has several scientific research applications:
Organic Electronics: The compound is used in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives, which are important materials in organic electronics.
Materials Science: The compound’s unique structure makes it a valuable building block for the development of new materials with specific electronic properties.
Chemical Research: It is used as a precursor in various chemical reactions to study the reactivity and properties of sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- involves its ability to participate in electrophilic and radical reactions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products through the formation of sulfur-sulfur bonds .
Comparación Con Compuestos Similares
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A related compound used in organic electronics.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle with similar electronic properties.
Dithiolanone Derivatives: Compounds with similar dithiolane rings and reactivity.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is unique due to its fused ring structure, which imparts specific electronic properties and reactivity. This makes it a valuable compound for the development of new materials and the study of sulfur-containing heterocycles.
Propiedades
Número CAS |
118148-18-8 |
|---|---|
Fórmula molecular |
C6H6OS4 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
5-methyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C6H6OS4/c1-3-2-8-4-5(9-3)11-6(7)10-4/h3H,2H2,1H3 |
Clave InChI |
QVNLBDIQCOVMAW-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC2=C(S1)SC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


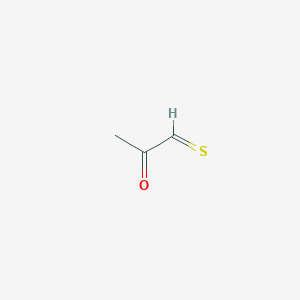
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
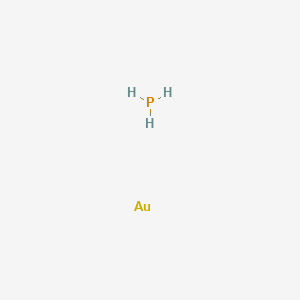

![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
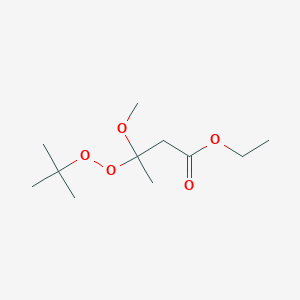
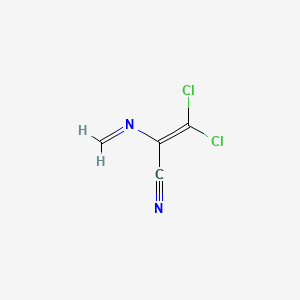
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
